molecular formula C12H9ClN2O B5525025 N-(3-chlorophenyl)isonicotinamide

N-(3-chlorophenyl)isonicotinamide

Cat. No.: B5525025
M. Wt: 232.66 g/mol
InChI Key: OPWMFMHXJKJGGZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)isonicotinamide, also known as 3-Cl-PICA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a derivative of isonicotinamide and has a molecular formula of C13H9ClN2O.

Scientific Research Applications

1. Chemistry and Material Science Applications

  • Water Exchange and Substitution Reactions : A study on the water exchange and substitution by isonicotinamide in the triruthenium carboxylate complex was conducted. This research provided insights into the kinetics of these reactions in aqueous media, which is crucial for understanding complex chemical processes (Powell, Richens & Powell, 1993).
  • Supramolecular Reagent in Synthesis : Isonicotinamide was used as a supramolecular reagent in the synthesis of copper(II) complexes. This illustrates the role of isonicotinamide in the creation of inorganic–organic hybrid materials with consistent supramolecular motifs (Aakeröy, Beatty, Desper, O'Shea & Valdés-Martínez, 2003).

2. Biochemical and Pharmacological Applications

  • Target for Antituberculosis Drugs : Isonicotinamide has been linked to the inhA gene in Mycobacterium tuberculosis, which is a target for antituberculosis drugs like isoniazid and ethionamide (Somoza et al., 1994).
  • Development of Tumor Targeted Theranostic Agents : Research on rhenium and technetium-oxo complexes with thioamide derivatives of pyridylhydrazine bifunctional chelators, which are conjugated to tumor-targeting peptides, utilizes variants of 6-hydrazinonicotinamide. This has implications in developing theranostic agents for cancer treatment (North et al., 2017).

3. Pharmacological Research Tools

  • Discovery of Nonpeptide Agonist of GPR14/Urotensin-II Receptor : The identification of 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one as a nonpeptidic agonist of the urotensin-II receptor shows the potential of N-(3-chlorophenyl)isonicotinamide derivatives in pharmacological research (Croston et al., 2002).

4. Antimicrobial Applications

  • Synthesis and Antimicrobial Screening : N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide derivatives were synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains, showing significant activity (Patel, Bh & Ari, 2014).

Future Directions

Research on “N-(3-chlorophenyl)isonicotinamide” and similar compounds is ongoing, with potential applications in various fields such as materials science and biology . Future research may focus on exploring these applications further, as well as investigating the detailed mechanisms of action of these compounds .

Properties

IUPAC Name

N-(3-chlorophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWMFMHXJKJGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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